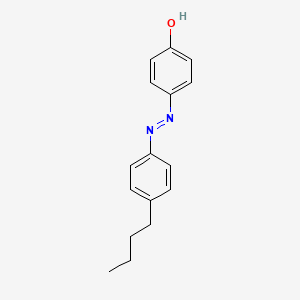

4-(4-Butylphenylazo)phenol

CAS No.: 2496-21-1

Cat. No.: VC1997336

Molecular Formula: C16H18N2O

Molecular Weight: 254.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2496-21-1 |

|---|---|

| Molecular Formula | C16H18N2O |

| Molecular Weight | 254.33 g/mol |

| IUPAC Name | 4-[(4-butylphenyl)diazenyl]phenol |

| Standard InChI | InChI=1S/C16H18N2O/c1-2-3-4-13-5-7-14(8-6-13)17-18-15-9-11-16(19)12-10-15/h5-12,19H,2-4H2,1H3 |

| Standard InChI Key | FIWNTOUHYJJODB-UHFFFAOYSA-N |

| SMILES | CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)O |

| Canonical SMILES | CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)O |

Introduction

Chemical Structure and Identification

Molecular Composition

4-(4-Butylphenylazo)phenol consists of a phenol group and a butylbenzene moiety connected by an azo linkage. This structure gives the compound its characteristic properties and reactivity patterns.

| Property | Information |

|---|---|

| Chemical Formula | C₁₆H₁₈N₂O |

| Structural Formula | HO-C₆H₄-N=N-C₆H₄-C₄H₉ |

| Molecular Weight | 254.33 g/mol |

| IUPAC Name | 4-[(4-butylphenyl)diazenyl]phenol |

| Common Synonyms | 4-(4-Butylphenylazo)phenol; 4-Hydroxy-4'-butylazobenzene |

The compound features a hydroxyl group (-OH) at the para position of one benzene ring and a butyl chain (-C₄H₉) at the para position of the other benzene ring, with the two aromatic rings connected by an azo group.

Physical Characteristics

Based on the properties of similar azobenzene derivatives, such as 4-(4-nitrophenylazo)phenol, certain physical characteristics can be inferred:

| Physical Property | Expected Characteristics |

|---|---|

| Physical State | Solid at room temperature |

| Color | Likely yellow to amber |

| Solubility | Poorly soluble in water; soluble in organic solvents |

| Melting Point | Approximately 130-160°C (estimated) |

Synthesis and Preparation Methods

Diazotization and Coupling

The most common synthetic route for azobenzene derivatives is through diazotization and subsequent coupling reactions. For 4-(4-butylphenylazo)phenol, this would typically involve:

-

Diazotization of 4-butylaniline with sodium nitrite in acid medium to form the corresponding diazonium salt

-

Coupling of the diazonium salt with phenol under alkaline conditions

This reaction pathway is similar to the synthesis of related compounds such as 4-(4-nitrophenylazo)phenol, which is prepared through the diazotization of 4-nitroaniline followed by coupling with phenol.

Alternative Synthetic Routes

Alternative methods for synthesizing azobenzene derivatives that could potentially be adapted for 4-(4-butylphenylazo)phenol include:

-

Reductive coupling of corresponding nitro compounds

-

Mills reaction between nitroso compounds and primary aromatic amines

-

Oxidative coupling of aniline derivatives

Chemical Properties and Reactivity

Structural Features

The azo group in 4-(4-butylphenylazo)phenol creates an extended conjugated system across both aromatic rings, which influences its chemical behavior and spectroscopic properties. The presence of both electron-donating groups (butyl and hydroxyl) on opposite ends of the molecule creates an interesting electronic distribution.

Isomerization Properties

Like other azobenzene derivatives, 4-(4-butylphenylazo)phenol likely exhibits photochromic properties through trans-cis isomerization around the N=N double bond:

| Isomerization | Characteristics |

|---|---|

| Trans form | Thermodynamically more stable; predominant in dark conditions |

| Cis form | Can be generated through UV irradiation; less stable |

| Reversion | Thermal or visible light-induced reversion from cis to trans |

This photoisomerization property is particularly valuable for applications in photoresponsive materials and systems.

Acid-Base Properties

The phenolic hydroxyl group confers acidic properties to the molecule:

| Property | Expected Characteristics |

|---|---|

| pKa | Likely in the range of 8-10 |

| Salt Formation | Forms phenolate salts with bases |

| Hydrogen Bonding | Can act as both hydrogen bond donor and acceptor |

| Application | Potential Function |

|---|---|

| Side-chain liquid crystalline polymers | Contributes to mesomorphic behavior |

| Photoresists | Light-sensitive component |

| Functional coatings | Provides photoresponsive properties |

Spectroscopic Properties

UV-Visible Spectroscopy

Based on the properties of related azobenzene compounds, 4-(4-butylphenylazo)phenol likely exhibits characteristic absorption bands:

| Transition | Expected Wavelength Range |

|---|---|

| π → π* transition | 320-350 nm |

| n → π* transition | 420-450 nm |

These absorption characteristics would be responsible for the compound's color and its photoresponsive behavior.

Other Spectroscopic Features

Additional spectroscopic properties would include:

-

Characteristic IR absorption bands for the azo group (~1400-1450 cm⁻¹)

-

NMR signals reflecting the aromatic protons and the butyl chain

-

Mass spectrometry fragmentation patterns involving cleavage at the azo linkage

Structure-Property Relationships

Impact of the Butyl Group

The presence of the butyl group at the para position of one phenyl ring differentiates 4-(4-butylphenylazo)phenol from other azobenzene derivatives:

-

Increased lipophilicity compared to unsubstituted or hydroxyl-substituted analogues

-

Enhanced solubility in non-polar solvents

-

Potential for greater mesophase stability in liquid crystalline applications

-

Modified electronic properties of the azo chromophore

Comparison with Related Compounds

| Compound | Structural Difference | Effect on Properties |

|---|---|---|

| 4-(4-Nitrophenylazo)phenol | Nitro group instead of butyl | Stronger electron-withdrawing effect; different color |

| Azobenzene | No substituents | Lower melting point; different electronic properties |

| 4-(4-tert-butylphenylazo)phenol | tert-butyl instead of n-butyl | Different steric effects; modified liquid crystalline behavior |

Research Trends and Future Directions

Current research on azobenzene derivatives suggests several promising directions for future work on 4-(4-butylphenylazo)phenol:

-

Integration into advanced materials for optical data storage

-

Development of light-responsive drug delivery systems

-

Application in stimuli-responsive soft materials

-

Incorporation into molecular machines and switches

-

Exploration of nonlinear optical properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume